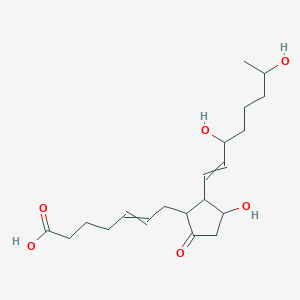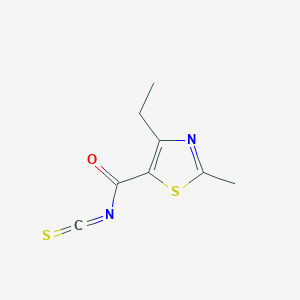
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate is a chemical compound with the molecular formula C8H8N2OS2. It is part of the isothiocyanate family, known for their diverse applications in organic synthesis, medicinal chemistry, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method includes the use of thiophosgene or its derivatives, although these reagents are highly toxic .
Industrial Production Methods
In industrial settings, the synthesis of isothiocyanates often employs catalytic amounts of amine bases, such as DBU, in the presence of elemental sulfur and isocyanides. This method is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone under moderate heating (40°C) .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioureas.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioureas, and various substituted derivatives .
Scientific Research Applications
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is crucial for its role in bioconjugation and the formation of thioureas . The molecular targets and pathways involved include interactions with proteins and enzymes, leading to modifications that can alter their function .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Used in amino acid sequencing (Edman degradation).
Fluorescein isothiocyanate: Used in biological assays for DNA and proteins.
Uniqueness
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isothiocyanates. Its thiazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H8N2OS2 |
|---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1,3-thiazole-5-carbonyl isothiocyanate |
InChI |
InChI=1S/C8H8N2OS2/c1-3-6-7(8(11)9-4-12)13-5(2)10-6/h3H2,1-2H3 |
InChI Key |
NEANCYVWVQUFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
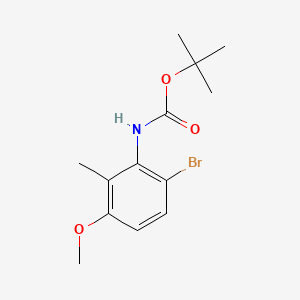
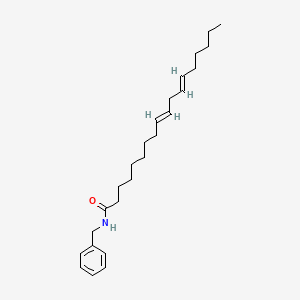

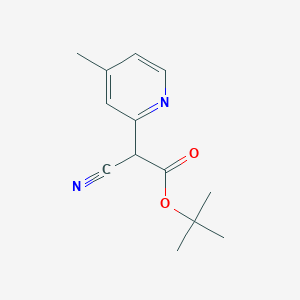
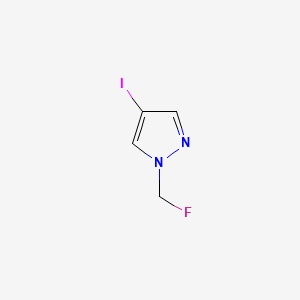

![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)

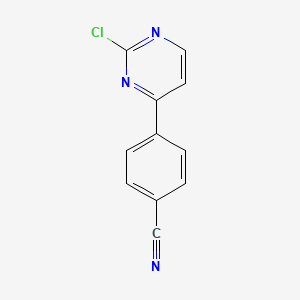
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
